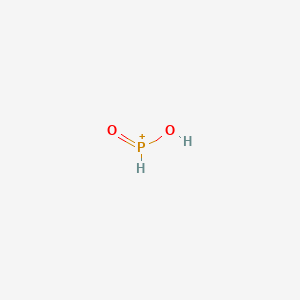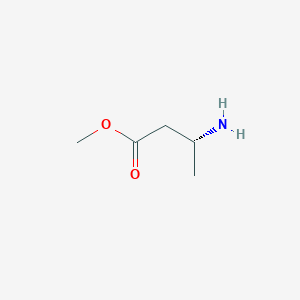
Hypophosphorous acid
描述
Hypophosphorous acid (H3PO2), also known as phosphinic acid, is a phosphorus oxyacid characterized by its unique chemical structure and properties. It serves as a precursor for various chemical reactions and is fundamental in the synthesis of hypophosphite salts, esters, and borane complexes. Notable for its P–H bond, hypophosphorous acid participates in various chemical reactions, including addition reactions, alkylation, and cross-coupling reactions. It is also utilized in the synthesis of α-amino- H-phosphinic substrates and H-phosphonates, highlighting its versatility and importance in organic and organophosphorus chemistry (Troev, 2018).
Synthesis Analysis
The synthesis of hypophosphorous acid and its derivatives has been a subject of continuous research. Methods include electrodialysis production, showcasing a low-cost and high-efficiency process without waste residue or wastewater (Fusheng & Aihong, 2010). Another approach involves the environmentally friendly synthesis of organophosphorus compounds using hypophosphorous acid and its salts as chlorine-free reagents, emphasizing sustainability and the avoidance of halogen-containing compounds (Visa, Maranescu, & Ilia, 2016).
Molecular Structure Analysis
Hypophosphorous acid's molecular structure is notable for its P–H bond and the presence of two hydroxyl groups, making it distinct among phosphorus oxyacids. Its structure enables unique reactivity patterns, particularly in the formation of phosphinic dipeptide derivatives and the novel approach to H-phosphonates (Troev, 2018).
Chemical Reactions and Properties
Hypophosphorous acid participates in a broad range of chemical reactions, including reduction, alkylation, and cross-coupling reactions. It acts as a reducing agent in the synthesis of 2-organylselanyl pyridines, demonstrating its utility in organic synthesis (Thurow et al., 2013). Furthermore, its role in the selective semihydrogenation of terminal alkynes underscores its value in the preparation of organophosphorus compounds without the need for phosphorus trichloride, aligning with green chemistry principles (Cao et al., 2014).
Physical Properties Analysis
The physical properties of hypophosphorous acid, such as solubility and stability, are crucial for its application in chemical syntheses and industrial processes. Its solubility in water and organic solvents enables its widespread use in various chemical reactions and as a reagent in organophosphorus chemistry.
Chemical Properties Analysis
Hypophosphorous acid's chemical properties, particularly its reducing power and reactivity towards P–H bond activation, make it a valuable reagent in organic and inorganic chemistry. Its ability to donate hydrogen and to participate in transfer hydrogenation processes are key attributes that facilitate the synthesis of a wide range of organophosphorus compounds (Montchamp, 2014).
科学研究应用
1. Synthesis of Phosphinates
Hypophosphorous acid is used as a double radical precursor in the synthesis of phosphinates, demonstrating high diastereoselection in the process. This is evident in the efficient synthesis of furanosylphosphinate derivatives (Dubert et al., 2002).
2. Metal-Catalyzed Reactions
It effectively participates in metal-catalyzed C-P bond-forming reactions with allenes, dienes, and activated allylic electrophiles. This methodology enables the preparation of allylic H-phosphinic acids and their esters (Bravo-Altamirano et al., 2008).
3. Hydrophosphinylation of Alkenes and Alkynes
Hypophosphorous derivatives are used for phosphorus-carbon bond formation instead of transfer hydrogenation in the hydrophosphinylation of alkenes and alkynes, demonstrating considerable extension in the synthesis of organophosphorus compounds (Deprèle & Montchamp, 2002).
4. Reducing Agent in Organic Synthesis
Hypophosphorous acid, combined with iodine, acts as a reducing agent in organic synthesis, especially in the reduction of benzhydrols to methylene derivatives (Gordon & Fry, 2001).
5. Electrodialysis Production
It is used in the electrodialysis production method, proving to be an efficient, low-cost, and environmentally friendly process for preparing hypophosphorous acid (Fusheng & Aihong, 2010).
6. Organophosphorus Synthesis
Hypophosphorous acid is highlighted as a viable alternative to phosphorus trichloride in the synthesis of organophosphorus compounds. Its use reflects a shift towards safer, more sustainable chemical processes (Montchamp, 2014).
7. Phase Transition Studies
Studies on the phase transition of hypophosphorous acid reveal its dimorphic nature and the formation of hydrogen bonds in its structure (Nastran & Stöger, 2021).
安全和危害
未来方向
The ongoing research into Hypophosphorous acid and its derivatives aims to uncover new applications and safer handling methodologies . As our understanding of its unique chemistry deepens, we can expect to see an expansion of its role in industries and innovations in its production processes .
Relevant Papers
The paper “Hypophosphorous Acid and Its Salts as Reagents in Organophosphorus Chemistry” provides a comprehensive overview of the use of Hypophosphorous acid and its salts as reagents for organophosphorus compounds . Another paper, “Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction”, discusses the synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid .
属性
IUPAC Name |
hydroxy(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2P/c1-3-2/h3H/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXELHUDBJJEV-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873902 | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.989 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(oxo)phosphanium | |
CAS RN |
6303-21-5 | |
| Record name | Hypophosphorous acid [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)




![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)


![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)

